molecular formula C7H8N2O3 B184566 4-Methoxy-3-nitroaniline CAS No. 577-72-0

4-Methoxy-3-nitroaniline

Cat. No.: B184566
CAS No.: 577-72-0
M. Wt: 168.15 g/mol
InChI Key: RUFOHZDEBFYQSV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and a nitro group at the meta position. This compound is known for its applications in the dye and pharmaceutical industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitroaniline can be synthesized through the nitration of 4-methoxyaniline. The process involves dissolving 4-methoxyaniline in sulfuric acid and then slowly adding nitric acid while maintaining a low reaction temperature. The reaction mixture is then neutralized, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3-nitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitroaniline involves its ability to participate in electron transfer reactions due to the presence of the nitro group. This group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group also contributes to the compound’s reactivity by stabilizing the aromatic ring and facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 4-Methoxy-2-nitroaniline
  • 3-Nitro-4-methoxyaniline
  • 4-Amino-2-nitroanisole

Comparison: 4-Methoxy-3-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and applications. Compared to 4-Methoxy-2-nitroaniline, it has different electronic properties due to the meta positioning of the nitro group, which affects its participation in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

4-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFOHZDEBFYQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206408
Record name Benzenamine, 4-methoxy-3-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-72-0
Record name 4-Methoxy-3-nitrobenzenamine
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro
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Record name 4-Methoxy-3-nitroaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 30.0 g (244 mmol) p-anisidine in 105 ml concentrated sulfuric acid at 0° C. was added 17.6 g (292 mmol) urea. After stirring for 1 h, a solution of 27.1 g (268 mmol) potassium nitrate in 47 ml concentrated sulfuric acid was then added dropwise over 1 h while the reaction mixture was maintained at 5-10° C. The mixture was then poured onto ice, and sodium hydroxide pellets added portionwise with stirring until the pH was 14. Ethyl acetate was then added and the phases were separated. The organic phase was washed with water and then with brine, dried over sodium sulfate, and concentrated in vacuo to afford 31.4 g (77%) 4-methoxy-3-nitro-phenylamine as an orange solid. EI-MS m/e (%): 169 (M+, 100), 153 ([M-CH3]+, 10), 92 (21).
Quantity
30 g
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reactant
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17.6 g
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105 mL
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potassium nitrate
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27.1 g
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47 mL
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Synthesis routes and methods II

Procedure details

To a 1M solution of 3-nitro-4-fluoroaniline (16.7 g, 107 mmol, from Aldrich Chemical Co., Milwaukee, Wis., U.S.A.) in anhydrous methanol at ambient temperature was added sodium methoxide (23.1 g, 428 mmol) and the resulting solution was refluxed with stirring for 21 hours. The reaction mixture was then cooled to 0° C. and a 12M solution of HCl (13.4 mL) was added dropwise followed by water (250 mL). The crude mixture was extracted three times with Et2O (200 mL). The organic layers were combined, washed with brine (300 mL), dried over Na2SO4, and concentrated under vacuum to yield 17.5 g (97%) of product as a dark brown solid, which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ7.09 (d, J=9 Hz, 1H), 7.01 (dd, J=2.8, 1.3 Hz, 1H), 6.85 (ddd, J=9, 2.8, 1.4 Hz, 1H), 5.2 (s, 2H), 3.75 (s, 3H).
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solution
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0 (± 1) mol
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reactant
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16.7 g
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sodium methoxide
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23.1 g
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solution
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13.4 mL
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250 mL
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reactant
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Yield
97%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Methoxy-3-nitroaniline in organic synthesis?

A: this compound serves as a key starting material in the multi-step synthesis of achiral seco-CI, a simplified analog of the duocarmycin pharmacophore. [] Duocarmycins are potent antitumor antibiotics that exert their effect by alkylating adenine bases in the minor groove of DNA. [] The development of synthetically accessible seco-CI analogs is of interest for exploring structure-activity relationships and potentially developing new anticancer agents. []

Q2: How is this compound involved in environmental remediation?

A: this compound is a significant breakdown product of 2,4-dinitroanisole (DNAN), an insensitive munition compound. [, ] DNAN, designed to be less prone to accidental detonation, poses potential environmental risks due to its persistence in soil and groundwater. [] Research has demonstrated that this compound, alongside its isomer 2-methoxy-5-nitroaniline (MENA), are key intermediates in both abiotic and biotic degradation pathways of DNAN. [, ] Understanding the formation and further degradation of this compound is crucial for assessing the long-term environmental impact of DNAN and developing effective remediation strategies.

Q3: What are the implications of combined DNAN and RDX degradation on this compound formation?

A: Studies have investigated the simultaneous degradation of DNAN and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), another common explosive, under both abiotic and biotic conditions. [] Results indicate that the presence of RDX does not hinder the breakdown of DNAN into this compound and other intermediates. [] This finding suggests that remediation strategies targeting DNAN degradation pathways, including the formation and subsequent breakdown of this compound, are likely to remain effective even in environments co-contaminated with RDX.

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